molecular formula C16H21NO4 B11729112 Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Cat. No.: B11729112
M. Wt: 291.34 g/mol
InChI Key: WYXUXMWISGBQGF-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a cyclohexane-based ester derivative functionalized with a benzyloxycarbonyl (Cbz) amino group. This compound is structurally characterized by a six-membered cyclohexane ring substituted at the 2-position with a Cbz-protected amine and a methyl ester group. Such derivatives are often intermediates in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Cbz group serves as a protective moiety for amines. The evidence instead focuses on a structurally related pyrimidine derivative, Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate (hereafter referred to as the "pyrimidine analog"), which shares the Cbz-amino motif but differs in its core heterocyclic structure .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)

InChI Key

WYXUXMWISGBQGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted cyclohexane compounds .

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Research Findings and Limitations

Key Findings from the Pyrimidine Analog:

  • The compound crystallizes in a monoclinic system with significant planarity in the pyrimidinone ring .
  • Hydrogen bonding plays a critical role in stabilizing the crystal lattice .
  • Synthetically, competing methylation pathways can lead to byproducts, highlighting the need for precise reaction control .

Limitations for the Cyclohexane Derivative:

  • Property Predictions : Differences in ring systems (aromatic vs. aliphatic) limit direct comparisons of electronic and steric effects.

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. With the molecular formula C16H21NO4 and a molecular weight of approximately 291.34 g/mol, it features a cyclohexane ring, a benzyloxycarbonyl group, and an ester functional group. This article explores the biological activity of this compound, including its synthesis, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of this compound allows for diverse chemical reactivity. The presence of multiple functional groups enhances its potential for various applications in organic synthesis and medicinal chemistry.

Structural Features

FeatureDescription
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Functional GroupsEster, amine, benzyloxycarbonyl
Structural CharacteristicsCyclohexane ring with amino and ester groups

Enzymatic Interactions

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. Compounds with similar structures have been shown to influence enzyme kinetics, suggesting that this compound could serve as a lead for drug development targeting specific biochemical pathways.

Case Study: Enzyme Modulation

A study investigated the binding affinity of this compound with serine proteases. The results indicated that the compound exhibited competitive inhibition, which could be attributed to its structural similarity to substrate analogs.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. In vitro tests demonstrated that this compound showed activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Table: Antimicrobial Testing Results

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Cyclohexane Framework : Starting from cyclohexanecarboxylic acid.
  • Protection of Functional Groups : Using benzyloxycarbonyl (Cbz) protection for amines.
  • Esterification : Converting the carboxylic acid to an ester using methanol and acid catalysts.
  • Purification : Employing chromatography techniques to isolate the desired product.

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